molecular formula C11H9N5 B7857666 2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine

2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine

Cat. No.: B7857666
M. Wt: 211.22 g/mol
InChI Key: ZLEOMDSWOCBTBF-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of 1,2,4-triazolo[1,5-a]pyridines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a microwave-mediated, catalyst-free reaction. This method uses enaminonitriles and benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is performed under microwave conditions, which significantly reduces the reaction time and enhances the yield.

Another method involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . This protocol is efficient and convenient, featuring readily available starting materials and good functional group tolerance.

Industrial Production Methods

Industrial production methods for 2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine are not extensively documented in the literature. the scalability of the microwave-mediated synthesis and the palladium-catalyzed tandem reactions suggest that these methods could be adapted for large-scale production with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation, making it useful in treating inflammatory and hyperproliferative diseases.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[1,5-a]pyridine
  • 1,2,4-Triazolo[1,5-a]pyrimidine
  • 1,2,4-Triazolo[1,5-a]quinoline

Uniqueness

2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. Its ability to act as a multi-target inhibitor (e.g., JAK1, JAK2, RORγt) makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-9-4-2-6-16-11(9)14-10(15-16)8-3-1-5-13-7-8/h1-7H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEOMDSWOCBTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C=CC=C(C3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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